molecular formula C11H11BO4S B2636475 2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid CAS No. 2377611-46-4

2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid

Cat. No.: B2636475
CAS No.: 2377611-46-4
M. Wt: 250.08
InChI Key: KJIGTZDEHUXDTF-UHFFFAOYSA-N
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Description

Compounds like “2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid” typically belong to the class of organic compounds known as boronic acids and derivatives. These are compounds containing a boronic acid or its derivative, which is a compound containing a boron atom bonded to an oxygen atom and two carbon atoms .


Synthesis Analysis

Boronic acids and their derivatives are often synthesized through reactions like the Suzuki-Miyaura cross-coupling . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, and it involves the coupling of a boronic acid with a halide under the action of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data for “this compound”, I can’t provide a detailed analysis .


Chemical Reactions Analysis

Boronic acids and their derivatives are involved in various chemical reactions. One of the most common is the aforementioned Suzuki-Miyaura cross-coupling . They can also undergo protodeboronation, a reaction where the boron group is replaced by a hydrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more . These properties can be determined through experimental methods or predicted using computational chemistry .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

One area of application involves the synthesis and analysis of compounds related to 2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid for potential analgesic properties. For example, substituted 1-benzofurans and 1-benzothiophenes have been prepared and evaluated for their analgesic activity, highlighting the role of such compounds in medicinal chemistry research (Rádl et al., 2000).

Material Science and Functional Materials

The compound is also significant in the development of functional materials. For instance, recent progress in the synthesis of 2-phenyl benzothiophene, which is crucial for the creation of medicines, pesticides, and functional materials, underscores the importance of such boronic acids in material science (Gao Zhong-yu, 2013).

Organic Synthesis and Chemical Transformations

In organic synthesis, this compound is utilized for the synthesis of chiral benzothiophenes through enantiospecific coupling reactions. This process demonstrates the compound's role in creating enantioenriched structures, vital for pharmaceuticals, agrochemicals, and materials science (Sang, Noble, & Aggarwal, 2021).

Sensing Applications

Moreover, the compound finds applications in sensing technologies. For instance, a boron-dipyrromethene (BDP) derivative substituted with a benzoyloxy subunit at the meso-position, synthesized using components related to this compound, exhibits pronounced on-off-type fluorescence response with high selectivity towards certain metal ions, making it a potential candidate for fluorescent probes in detection applications (Ying, 2012).

Analytical Chemistry

The compound's derivatives are also explored in analytical chemistry for their fluorescent properties and potential as probes for detecting various substances, including monosaccharides, showcasing their utility in biochemical and medical research (Haiyu, 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system. For boronic acids and their derivatives, their reactivity is often associated with their ability to form reversible covalent complexes with diols and other compounds .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions in the study of boronic acids and their derivatives are vast. They are used in various fields, including medicinal chemistry, materials science, and synthetic chemistry . Their unique properties make them versatile tools for the development of new reactions and materials .

Properties

IUPAC Name

(2-ethoxycarbonyl-1-benzothiophen-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO4S/c1-2-16-11(13)10-6-7-8(12(14)15)4-3-5-9(7)17-10/h3-6,14-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIGTZDEHUXDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=C(SC2=CC=C1)C(=O)OCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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